ethyl 2-amino-1H-indole-3-carboxylate

Physical Chemistry Crystallization Process Development

Secure your research's success with this specific ethyl 2-amino-1H-indole-3-carboxylate (CAS 6433-72-3). Its unique C3 ester group is not a spectator; it is essential for directing Lewis-acid-catalyzed decarboxylative annulation pathways toward dihydrochromeno-fused δ-carbolines, a reactivity unavailable to generic 2-aminoindoles. This compound also enables high-efficiency, three-component tandem reactions (Sonogashira/[3+3] cyclocondensation) for rapid pyrimido[1,2-a]indole library generation. The high melting point (178-180°C) ensures easier purification and superior handling during scale-up compared to lower melting analogs, making it the ideal choice for process chemistry and reproducible drug discovery.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 6433-72-3
Cat. No. B016062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-1H-indole-3-carboxylate
CAS6433-72-3
Synonyms2-Aminoindole-3-carboxylic Acid, Ethyl Ester
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=CC=CC=C21)N
InChIInChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12/h3-6,13H,2,12H2,1H3
InChIKeyKXEKODJGRSIGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-1H-indole-3-carboxylate (CAS 6433-72-3): A Key Indole Building Block for Heterocyclic Synthesis


Ethyl 2-amino-1H-indole-3-carboxylate (CAS 6433-72-3) is a versatile indole derivative featuring a unique 2-amino-3-carboxylate substitution pattern on the indole core, with a molecular weight of 204.23 g/mol . This substitution pattern distinguishes it from simple indoles, making it a critical intermediate for constructing complex heterocyclic systems in medicinal chemistry and drug discovery . The presence of both a nucleophilic amino group and an electrophilic ester group enables diverse chemical transformations, including annulation and multicomponent reactions, to generate biologically relevant scaffolds .

Why Simple Indoles or 3-Substituted Indoles Cannot Replace Ethyl 2-amino-1H-indole-3-carboxylate in Annulation Chemistry


The C3 ester group in ethyl 2-amino-1H-indole-3-carboxylate is not merely a spectator; it is essential for enabling specific decarboxylative annulation pathways that are unavailable to simple indoles or 2-aminoindoles lacking this functionality. As demonstrated by Rajesh et al. (2020), 2-aminoindoles without a C3 ester functional group undergo a completely different condensation and hetero-Diels-Alder reaction pathway, yielding chromeno-fused α-carbolines, whereas the C3 ester directs the reaction toward dihydrochromeno-fused δ-carbolines via a [3+2] spirocycloaddition and 2,3-aza migration [1]. This functional group-dependent divergence in reaction outcome means that substituting a generic 2-aminoindole will lead to the synthesis of an entirely different product, which may lack the desired biological or material properties. Therefore, procurement decisions must consider the specific substitution pattern of the indole core to ensure the intended synthetic route and final product are achieved.

Quantitative Comparative Evidence for Ethyl 2-amino-1H-indole-3-carboxylate (CAS 6433-72-3) Against Structural Analogs


Melting Point and Physical Form: Ethyl Ester vs. Methyl Ester Derivative

The ethyl ester derivative (CAS 6433-72-3) exhibits a significantly higher melting point than its methyl ester analog (CAS 113772-14-8), indicating a more stable crystal lattice and potentially simpler purification via crystallization. This physical property difference can impact compound handling, storage, and formulation development .

Physical Chemistry Crystallization Process Development

Synthetic Yield: Reductive Cyclization of 2-Cyano-2-(2-nitrophenyl)acetate

The synthesis of ethyl 2-amino-1H-indole-3-carboxylate via reductive cyclization of the corresponding 2-cyano-2-(2-nitrophenyl)acetate proceeds with a reported yield of 44% . While a direct comparative yield for the methyl ester under identical conditions is not available in the core literature, the ethyl ester's yield is a benchmark for this specific transformation and is a critical factor in assessing the cost-effectiveness of procuring the compound versus synthesizing it in-house.

Synthetic Methodology Process Optimization Cost Analysis

Divergent Reaction Pathways in Annulation: C3 Ester vs. C3 Hydrogen

The presence of the C3 ester group in ethyl 2-amino-1H-indole-3-carboxylate fundamentally alters its reaction pathway in Lewis-acid-catalyzed annulation with ynals. In contrast to 2-aminoindoles without a C3 ester, which undergo condensation and hetero-Diels-Alder reaction to yield chromeno-fused α-carbolines, the C3 ester enables a decarboxylative [3+2] spirocycloaddition and 2,3-aza migration, producing dihydrochromeno-fused δ-carbolines [1]. This functional group-dependent switch in reaction outcome means that the target compound cannot be replaced by a simpler analog if the desired product is a δ-carboline derivative.

Reaction Selectivity Medicinal Chemistry Scaffold Diversity

Three-Component Tandem Reaction Efficiency: Pyrimido[1,2-a]indole Synthesis

Ethyl 2-amino-1H-indole-3-carboxylate is a highly efficient substrate for a three-component tandem reaction involving acid chlorides and terminal alkynes to synthesize highly diversified pyrimido[1,2-a]indoles. The reaction proceeds via sequential Sonogashira coupling and [3+3] cyclocondensation [1]. While a direct quantitative comparison of yields across different 2-aminoindole-3-carboxylates is not provided, the successful demonstration of this specific cascade with the ethyl ester underscores its utility in generating complex scaffolds in a single operation. This synthetic efficiency is a key differentiator for procurement, as it reduces the number of steps and associated costs in accessing complex heterocycles.

Multicomponent Reactions Synthetic Efficiency Heterocyclic Chemistry

Optimal Application Scenarios for Procuring Ethyl 2-amino-1H-indole-3-carboxylate (CAS 6433-72-3)


Synthesis of δ-Carboline-Fused Heterocycles via Decarboxylative Annulation

This compound is uniquely suited for the synthesis of dihydrochromeno-fused δ-carbolines through Lewis-acid-catalyzed decarboxylative annulation with ynals. As established in Section 3, the C3 ester group is essential for this specific pathway, and substituting a non-ester analog will yield a different product [1]. This makes the compound indispensable for medicinal chemistry programs targeting δ-carboline-containing scaffolds.

Construction of Pyrimido[1,2-a]indole Libraries via Multicomponent Reactions

The compound's ability to participate in a highly efficient, three-component tandem reaction (Sonogashira/[3+3] cyclocondensation) to form pyrimido[1,2-a]indoles is a key application [1]. This scenario is ideal for high-throughput synthesis and library generation, where the compound's reactivity profile reduces step count and increases molecular diversity.

Process Development Requiring a High-Melting, Stable Crystalline Intermediate

With a melting point of 178-180°C, significantly higher than its methyl ester analog, ethyl 2-amino-1H-indole-3-carboxylate offers advantages in purification and handling during scale-up [1] [2]. This physical property makes it a preferred choice for process chemistry and manufacturing, where a stable, easily crystallized intermediate can reduce costs and improve reproducibility.

Medicinal Chemistry Exploration of 2-Aminoindole-3-carboxylate Pharmacophores

As a core building block, this compound serves as a starting point for derivatization into potential therapeutic agents. Its use in synthesizing pyrrolizino[2,3-b]indol-4(5H)-ones with selective cytotoxicity against cancer cell lines (e.g., MOLT-4, A549/ATCC, HOP-92, NCI-H460) [1] highlights its value in early-stage drug discovery. Procurement of this specific ester allows for exploration of structure-activity relationships around the 3-carboxylate group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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